molecular formula C16H12O4 B12677253 1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- CAS No. 38393-67-8

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl-

Cat. No.: B12677253
CAS No.: 38393-67-8
M. Wt: 268.26 g/mol
InChI Key: FMNLMMVECPXEJU-UHFFFAOYSA-N
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Description

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes hydroxy, methoxy, and methyl substituents on the anthracenedione core. It has been identified in various natural sources, including the epidermal pigment of the marine worm Halla parthenopeia .

Chemical Reactions Analysis

Types of Reactions

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxy, methoxy, and methyl-substituted anthraquinone derivatives .

Scientific Research Applications

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Anthracenedione, 7-hydroxy-8-methoxy-6-methyl- is unique due to its specific arrangement of hydroxy, methoxy, and methyl groups, which confer distinct chemical and biological properties. Its role in natural pigmentation and potential antibacterial activity further highlight its uniqueness .

Properties

CAS No.

38393-67-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-8-methoxy-6-methylanthracene-1,2-dione

InChI

InChI=1S/C16H12O4/c1-8-5-10-6-9-3-4-13(17)15(19)11(9)7-12(10)16(20-2)14(8)18/h3-7,18H,1-2H3

InChI Key

FMNLMMVECPXEJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C(=C1O)OC)C(=O)C(=O)C=C3

Origin of Product

United States

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